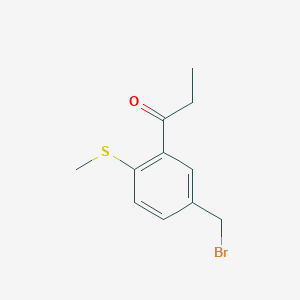

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

Description

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a bromomethyl (-CH₂Br) and methylthio (-SMe) substituent on a phenyl ring. The bromomethyl group is a versatile functional moiety, enabling nucleophilic substitutions (e.g., Suzuki couplings or alkylations), while the methylthio group contributes electron-donating effects, influencing the compound’s electronic properties and reactivity .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13BrOS/c1-3-10(13)9-6-8(7-12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

HJTFTPKSZMEJPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)CBr)SC |

Origin of Product |

United States |

Biological Activity

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a bromomethyl group, a methylthio group, and a propan-1-one moiety, contributing to its reactivity and interaction with various biological targets.

Structural Characteristics

The molecular formula of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is CHBrS, with a molecular weight of approximately 273.19 g/mol. The presence of functional groups such as bromomethyl and methylthio allows for diverse chemical transformations and interactions with biological systems.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one | Bromomethyl and methylthio groups on phenyl ring | Potential for antimicrobial and anticancer activity |

| 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one | Chloromethyl instead of bromomethyl | Different reactivity due to chlorine |

| 1-(5-(Bromomethyl)-2-(ethylthio)phenyl)propan-1-one | Ethylthio group instead of methylthio | Potentially altered biological activity |

Biological Activities

Research indicates that 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one exhibits several biological activities, primarily attributed to its ability to interact with specific enzymes or receptors. Some key findings include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Interaction studies indicate that it can inhibit bacterial growth through mechanisms that are yet to be fully elucidated .

- Anticancer Potential : The compound has shown promise in anticancer research, with studies indicating its ability to affect cancer cell proliferation. For instance, it has been tested against human cervical (HeLa) and lung (A549) carcinoma cells, demonstrating potential cytotoxic effects at certain concentrations .

The mechanism through which 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one exerts its biological effects is multifaceted:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions. This reactivity may facilitate interactions with nucleophilic sites on enzymes or cellular components .

- Oxidation Potential : The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biomolecules, potentially disrupting normal cellular functions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one against Staphylococcus aureus using a broth microdilution assay. The minimum inhibitory concentration (MIC) was determined, revealing significant antibacterial properties compared to standard antibiotics .

Study on Anticancer Activity

In another investigation, the compound was assessed for its cytotoxic effects on HeLa and A549 cells using the MTT assay. Results indicated that at concentrations of 5 µM and above, there was a statistically significant reduction in cell viability, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analysis

- Bromine vs. Chlorine : Bromine substituents (e.g., in compounds ) exhibit higher reactivity in cross-coupling reactions compared to chlorine (e.g., ), making brominated derivatives more versatile in synthetic applications.

- Thioether vs. Sulfonyl Groups : The methylthio group in the target compound donates electrons via sulfur lone pairs, activating the aromatic ring toward electrophilic substitution. In contrast, sulfonyl groups (e.g., ) are electron-withdrawing, deactivating the ring .

- Heterocyclic vs. Benzene Cores : Thiophene or benzo[b]thiophene cores (e.g., ) introduce conjugation and electronic effects distinct from simple phenyl rings, altering absorption spectra and reaction pathways.

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one?

The compound is typically synthesized via direct bromination of a precursor, such as 1-(5-methyl-2-(methylthio)phenyl)propan-1-one, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be tightly controlled to minimize side reactions. For example:

- Solvent : Dichloromethane or acetonitrile.

- Temperature : 60–80°C under reflux.

- Catalyst : Benzoyl peroxide (0.1–0.3 eq).

Yield optimization requires monitoring via TLC or GC-MS to track bromomethyl group incorporation.

Basic: How can the structure of this compound be characterized, and what spectral data are critical?

Key characterization methods include:

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylthio group), δ 4.3–4.5 ppm (bromomethyl protons), and δ 7.2–7.8 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl carbon at ~205 ppm, bromomethyl carbon at ~30 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 273.19 (C₁₁H₁₃BrOS) .

- IR : Strong absorption at ~1700 cm⁻¹ (ketone C=O stretch).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Basic: What are the primary chemical reactivities of this compound?

The bromomethyl and methylthio groups drive reactivity:

- Nucleophilic Substitution : Bromine can be replaced by amines, thiols, or alkoxides in SN2 reactions (e.g., with K₂CO₃ in DMF at 50°C) .

- Oxidation : Methylthio (-SMe) oxidizes to sulfoxide (-SO) or sulfone (-SO₂) using H₂O₂ or mCPBA .

- Ketone Reactivity : The propanone moiety participates in condensation reactions (e.g., with hydrazines to form hydrazones).

Advanced: How can reaction conditions be optimized to suppress byproducts during bromomethylation?

Byproduct formation (e.g., di-brominated analogs or oxidation products) is mitigated by:

- Radical Scavengers : Adding TEMPO (0.05 eq) to quench excess bromine radicals .

- Solvent Polarity : Polar aprotic solvents (acetonitrile) favor mono-bromination over di-substitution.

- Temperature Gradients : Stepwise heating (40°C → 70°C) reduces kinetic competition between bromination and oxidation.

HPLC-PDA analysis is recommended for quantifying byproducts .

Advanced: What computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) and molecular docking are used to model interactions with biological targets:

- DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., bromomethyl as a reactive hotspot) .

- Docking : Simulates binding to enzymes like cytochrome P450 or kinases , focusing on hydrophobic interactions from the methylthio group and halogen bonding from bromine .

Experimental validation via kinetic assays (e.g., IC₅₀ measurements) is critical to confirm computational predictions.

Advanced: How do structural modifications alter its biological activity?

Comparative studies with analogs reveal:

| Compound | Modification | Biological Impact |

|---|---|---|

| Bromomethyl → Chloromethyl | Reduced steric bulk | Lower cytotoxicity but weaker enzyme inhibition |

| Methylthio → Methoxy | Loss of sulfur | Abolished antioxidant activity |

| Propanone → Propanol | Ketone reduction | Loss of reactivity in Schiff base formation |

| SAR (Structure-Activity Relationship) studies prioritize bromomethyl and methylthio groups for anticancer/antimicrobial activity . |

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS is preferred for in vitro/in vivo studies due to:

- Matrix Effects : Co-eluting metabolites (e.g., oxidized sulfones) require MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 273 → 195) .

- Sample Prep : Solid-phase extraction (C18 columns) removes interfering lipids/proteins.

- LOD/LOQ : Typical limits are 0.1 ng/mL (LOD) and 0.3 ng/mL (LOQ) in plasma .

Advanced: How does the compound’s stability vary under different storage conditions?

Stability studies show:

- Thermal Degradation : >10% decomposition at 40°C after 30 days (dark, dry conditions).

- Photolysis : Rapid degradation under UV light (t₁/₂ = 4 hours) due to C-Br bond cleavage.

- Solution Stability : Stable in DMSO (-20°C, 6 months) but prone to hydrolysis in aqueous buffers (pH > 8) .

Advanced: What mechanistic insights explain its enzyme inhibition?

The bromomethyl group covalently binds to cysteine residues in enzyme active sites (e.g., thioredoxin reductase ), while the methylthio group enhances hydrophobic binding. Kinetic studies show non-competitive inhibition (Ki = 2.3 μM) and irreversible inactivation after prolonged exposure .

Advanced: How can this compound be utilized in materials science?

As a crosslinking agent in polymer synthesis:

- Thermoset Resins : Reacts with diamines to form rigid networks (Tg = 120°C).

- Conductive Polymers : Dopant for polythiophenes, improving charge mobility (σ = 10⁻³ S/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.